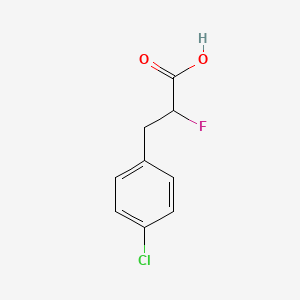

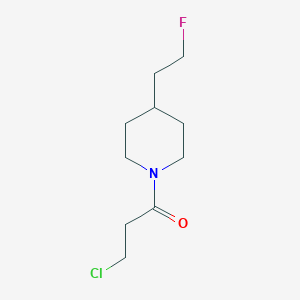

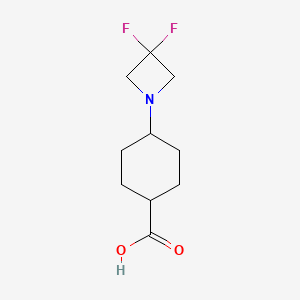

![molecular formula C8H7ClN2O B1489322 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190315-07-1](/img/structure/B1489322.png)

5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Overview

Description

5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C8H7ClN2O . It is a halogenated heterocycle .

Molecular Structure Analysis

The molecular structure of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES stringCOc1c(Cl)cnc2[nH]ccc12 . Physical And Chemical Properties Analysis

5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a solid . Its molecular weight is 182.61 . The compound’s InChI key isWMZGULOGDLMSBF-UHFFFAOYSA-N .

Scientific Research Applications

5-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine: , also known as 5-CHLORO-6-METHOXY-7-AZAINDOLE, has several scientific research applications. Here’s a comprehensive analysis focusing on unique applications:

Anticancer Targeting

This compound has been studied for its potential in anticancer targeting. It’s suggested that the presence of polar moieties on the phenyl ring can lead to excellent inhibitory action against carbonic anhydrase IX (CAIX), which is a target for cancer therapy .

FGFR Inhibitors

The compound serves as a hinge binder in the design of potent fibroblast growth factor receptor (FGFR) inhibitors. Modifications at the 5-position of the pyrrolo[2,3-b]pyridine ring aim to improve activity by forming hydrogen bonds with key amino acids in the FGFR .

HIV Entry Inhibitors

As a reactant, 5-chloro-6-methoxy-7-azaindole is used for the preparation of indole sulfonamides, which act as HIV entry inhibitors .

Melatoninergic Ligands

This compound is also involved in the synthesis of melatoninergic ligands that include the azaindole moiety, which could have implications in sleep disorders and circadian rhythm regulation .

Antibacterial Effects

Compounds containing the 5-chloro-7-azaindole system have shown antibacterial effects, making it a valuable scaffold in the development of new antibiotics .

Kinase Inhibition

It acts as an inhibitor of aurora A and B kinases, which are essential for cell mitosis and thus could be a target for cancer treatment due to their role in cell division .

Mechanism of Action

Target of Action

The primary target of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR signaling pathway plays an essential role in various types of tumors, making it an attractive strategy for cancer therapy .

Mode of Action

5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby reducing the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine results in the reduction of these processes .

Pharmacokinetics

Its low molecular weight suggests that it may have beneficial pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

In vitro studies have shown that 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Future Directions

properties

IUPAC Name |

5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOXALJAFJSYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

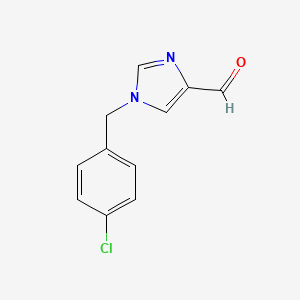

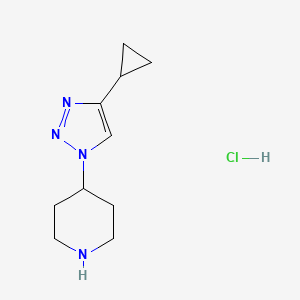

![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)

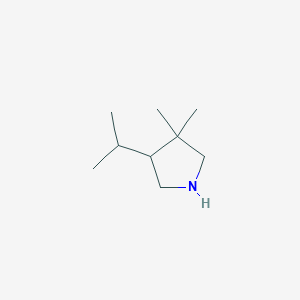

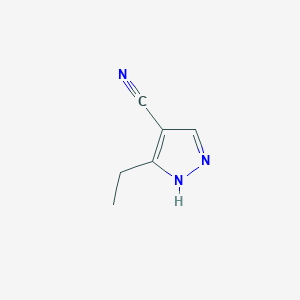

![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)

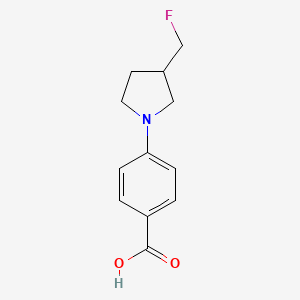

![6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489258.png)